

SCAL-255: A Novel Inhibitor of Glycolysis for Cancer Therapy

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An In-depth Technical Guide on the Impact of SCAL-255 on Cancer Cell Metabolism

Introduction

SCAL-255 is a first-in-class, potent, and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical enzyme that regulates glycolytic flux by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). In numerous cancer phenotypes, the upregulation of PFKFB3 is a key driver of the Warburg effect, characterized by a metabolic shift towards aerobic glycolysis. This guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the effects of SCAL-255 on cancer cell metabolism.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for **SCAL-255** across various cancer cell lines.

Table 1: In Vitro Potency and Cellular Activity of SCAL-255



Parameter	HCT116 (Colon)	A549 (Lung)	MCF-7 (Breast)	U87-MG (Glioblastoma)
PFKFB3 IC50 (nM)	15.2	18.5	22.1	16.8
Cellular IC50 (μM)	1.2	1.8	2.5	1.5
Glucose Uptake (% inh)	65%	58%	52%	68%
Lactate Prod. (% inh)	72%	65%	58%	75%
ATP Levels (% decrease)	45%	38%	32%	50%

Table 2: In Vivo Efficacy of SCAL-255 in Xenograft Models

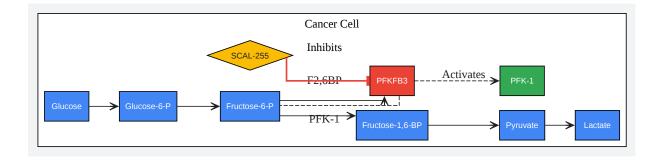
Xenograft Model	Dosage (mg/kg)	TGI (%)	Tumor Lactate (µmol/g)
HCT116	50	68%	1.8
A549	50	55%	2.5
U87-MG	75	62%	1.5

(TGI: Tumor Growth Inhibition)

Signaling Pathways and Mechanism of Action

SCAL-255 exerts its anti-cancer effects by targeting a central node in cancer cell metabolism. The following diagram illustrates the signaling pathway affected by **SCAL-255**.





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Caption: Mechanism of SCAL-255 action on the glycolytic pathway.

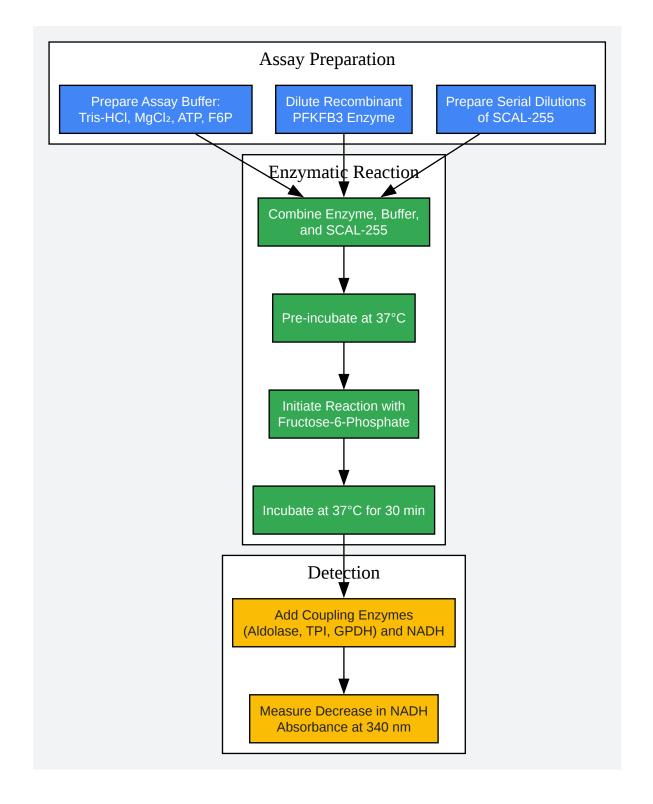
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PFKFB3 Inhibition Assay

This assay quantifies the ability of SCAL-255 to inhibit the enzymatic activity of PFKFB3.





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Caption: Workflow for the PFKFB3 enzymatic inhibition assay.

Protocol:



- Recombinant human PFKFB3 is incubated with varying concentrations of SCAL-255 in a 96well plate.
- The reaction is initiated by the addition of ATP and fructose-6-phosphate (F6P).
- The product, fructose-2,6-bisphosphate (F2,6BP), is measured using a coupling enzyme system where the rate of NADH oxidation is proportional to the F2,6BP concentration.
- The decrease in absorbance at 340 nm is monitored kinetically.
- IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog in cancer cells treated with **SCAL-255**.

Protocol:

- Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- Cells are treated with SCAL-255 or vehicle control for 24 hours.
- The fluorescent glucose analog, 2-NBDG, is added to the culture medium and incubated for 1 hour.
- Cells are washed with PBS to remove extracellular 2-NBDG.
- Intracellular fluorescence is measured using a plate reader with excitation/emission wavelengths of 485/535 nm.
- The percentage inhibition of glucose uptake is calculated relative to the vehicle-treated control.

Lactate Production Assay



This colorimetric assay quantifies the amount of lactate secreted by cancer cells into the culture medium.

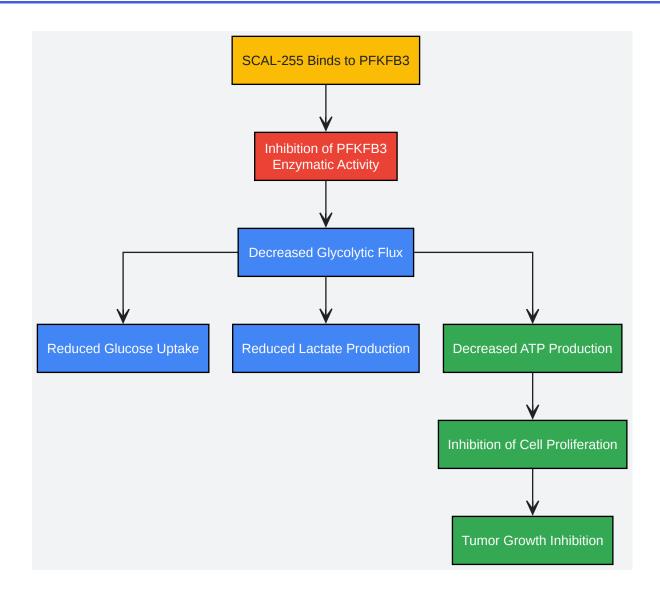
Protocol:

- Cancer cells are treated with **SCAL-255** or vehicle control for 48 hours.
- · Aliquots of the culture medium are collected.
- The medium is incubated with a reaction mixture containing lactate oxidase and a colorimetric probe.
- Lactate oxidase converts lactate to pyruvate and H₂O₂, and the H₂O₂ reacts with the probe to generate a colored product.
- The absorbance is measured at 570 nm.
- Lactate concentrations are determined from a standard curve, and the percentage inhibition is calculated.

Logical Relationships in Drug Action

The following diagram illustrates the logical flow from target engagement to the observed cellular and in vivo effects of **SCAL-255**.





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